molecular formula C15H24O4 B15156626 Diethyl bis(2-methylprop-2-en-1-yl)propanedioate CAS No. 4162-61-2

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate

Cat. No.: B15156626
CAS No.: 4162-61-2
M. Wt: 268.35 g/mol
InChI Key: ZXVVBHVQWWXUJI-UHFFFAOYSA-N
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Description

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H24O4. It is a diester of malonic acid, featuring two 2-methylprop-2-en-1-yl groups attached to the central carbon atom of the propanedioate moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methylprop-2-en-1-yl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups.

Scientific Research Applications

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive compounds.

    Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl bis(2-methylprop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to reactive intermediates that participate in chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems.

Comparison with Similar Compounds

Diethyl bis(2-methylprop-2-en-1-yl)propanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: A simpler diester of malonic acid, used in similar synthetic applications.

    Diethyl bis(2-methylallyl)malonate: A closely related compound with similar reactivity and applications.

    Dimethyl bis(2-methylallyl)malonate: Another related compound with methyl ester groups instead of ethyl.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

diethyl 2,2-bis(2-methylprop-2-enyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h3,5,7-10H2,1-2,4,6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVVBHVQWWXUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)C)(CC(=C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286651
Record name diethyl bis(2-methylprop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4162-61-2
Record name NSC46822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl bis(2-methylprop-2-en-1-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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